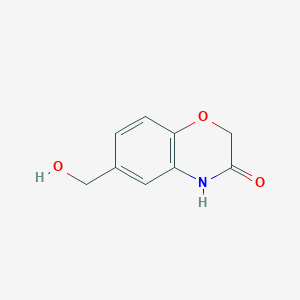

6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one

Overview

Description

6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one is a derivative of the 2H-1,4-benzoxazin-3(4H)-one family, a class of compounds known for their diverse chemical properties and potential biological activities. The hydroxymethyl group at the 6-position introduces additional reactivity, making it a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of this compound and related compounds involves cyclization reactions and the use of various reagents. For instance, 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides, which are structurally related to the target compound, can be prepared using aminomethylating reagents derived from 1,3,5-trisubstituted hexahydrotriazines . Another approach involves the synthesis of 2H-1,4-benzoxazine derivatives from 1,2-epoxy-3-(2-nitroaryloxy)propanes using Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as a catalyst . These methods highlight the complexity and creativity in synthesizing benzoxazine derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives, including the 6-(Hydroxymethyl) variant, is characterized by the presence of a benzoxazinone ring system. The stereochemistry of these compounds is of particular interest, as seen in the study of 3-hydroxymethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one, where the oxazinone ring predominantly attains a single half-chair conformation . This conformational preference can influence the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

Benzoxazinone derivatives undergo various chemical reactions, often leading to the formation of new ring systems and functional groups. For example, 6-iodo-4H-3,1-benzoxazin-4-one, a related compound, reacts with nitrogen nucleophiles to afford annelated quinazolinone derivatives and other related systems . These reactions are facilitated by the presence of reactive sites on the benzoxazinone ring, such as the hydroxymethyl group, which can act as a nucleophilic center or be transformed into other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives are influenced by their molecular structure. For instance, 4-hydroxy-6H-1,3-oxazin-6-ones, which share a similar oxazine ring system, exhibit weak acid properties and can be readily methylated . The pKa values of these compounds vary depending on the substituents on the heteroring, indicating that the electronic nature of the substituents can significantly affect the compound's acidity and overall stability .

Scientific Research Applications

Antimicrobial Activity

6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one and its derivatives exhibit significant antimicrobial activities. For instance, some synthesized 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones demonstrated notable effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans (Ozden, Oztürk, Göker, & Altanlar, 2000).

Phytotoxic and Antimicrobial Properties

These compounds, especially when derived from plants in the Poaceae family, have shown a range of biological properties including phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. Their potential agronomic utility is also a significant area of interest (Macias, Marín, Oliveros-Bastidas, Chinchilla, Simonet, & Molinillo, 2006).

Chemical Defense Mechanisms in Plants

These compounds are integral in the chemical defense mechanisms of plants, particularly against pests, diseases, and as part of their allelopathic interactions. Their degradation in the environment and the role in plant defense mechanisms have been studied extensively (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).

Triazine Degradation

Research into the interaction between this compound derivatives and triazine herbicides (such as atrazine) has revealed interesting insights. The reaction between these compounds and atrazine, leading to the degradation of the latter, suggests potential applications in addressing soil and water contamination by such herbicides (Willett, Lerch, Lin, Goyne, Leigh, & Roberts, 2016).

Chemical Ecology of Plant Root and Pest Interactions

There are applications in the study of chemical ecology, particularly in understanding plant root and subterranean pest interactions. This involves the analysis of benzoxazin-3-ones and related compounds in plant extracts (Xie, Atkinson, Arnason, Morand, & Philogéne, 1991).

Defense Chemicals in Cereals

These compounds serve as key defense chemicals in cereals. They are involved in cereal crops' resistance against insects, fungi, bacteria, and in the detoxification of herbicides (Niemeyer, 1988).

properties

IUPAC Name |

6-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-4-6-1-2-8-7(3-6)10-9(12)5-13-8/h1-3,11H,4-5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMAINZAZNHEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593989 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

615568-17-7 | |

| Record name | 6-(Hydroxymethyl)-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)